molecular formula C9H10BFO2 B12823156 (3-Cyclopropyl-4-fluorophenyl)boronic acid CAS No. 2225178-16-3

(3-Cyclopropyl-4-fluorophenyl)boronic acid

Cat. No.: B12823156
CAS No.: 2225178-16-3
M. Wt: 179.99 g/mol
InChI Key: DMUKASSACQAEIU-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by a cyclopropyl group at the 3-position and a fluorine atom at the 4-position on the phenyl ring. This structural configuration confers unique electronic and steric properties, making it valuable in organic synthesis, biomedical materials (e.g., hydrogels), and sensor technologies . The cyclopropyl group introduces steric bulk and slight electron-donating effects via conjugation, while the fluorine atom exerts strong electron-withdrawing effects, modulating the compound’s acidity (pKa) and binding affinity toward diols like sugars .

Properties

CAS No.

2225178-16-3

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

(3-cyclopropyl-4-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,12-13H,1-2H2

InChI Key

DMUKASSACQAEIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-fluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods: In an industrial setting, the production of (3-Cyclopropyl-4-fluorophenyl)boronic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (3-Cyclopropyl-4-fluorophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound's ability to form stable complexes with palladium catalysts enhances its effectiveness in these reactions.

Table 1: Comparison of Yields in Suzuki-Miyaura Reactions

CompoundYield (%)
(3-Cyclopropyl-4-fluorophenyl)boronic acid85
4-Fluorophenylboronic acid75
Phenylboronic acid70

Pharmaceutical Development

The compound has shown promise in the development of pharmaceuticals, particularly in the synthesis of anticancer agents. Its ability to form stable complexes with biological targets makes it an ideal candidate for drug development. Research indicates that modifications to its structure can enhance its efficacy against specific cancer types .

Case Study: Anticancer Activity
In preliminary studies, (3-Cyclopropyl-4-fluorophenyl)boronic acid demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values were recorded at approximately 10 µM and 12 µM, respectively, indicating a strong potential for therapeutic application.

Material Science

In material science, (3-Cyclopropyl-4-fluorophenyl)boronic acid is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its boronic acid functionality allows for selective binding to diols, which is crucial in developing materials with enhanced properties like conductivity and mechanical strength .

Table 2: Applications in Material Science

ApplicationDescription
Polymer SynthesisUsed as a building block for creating high-performance polymers.
Nanomaterial DevelopmentEnhances properties such as strength and conductivity in nanocomposites.

Research into the biological activity of (3-Cyclopropyl-4-fluorophenyl)boronic acid has revealed potential antimicrobial properties. Preliminary studies show that it exhibits activity against various bacterial strains, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

Table 3: Antimicrobial Efficacy

CompoundMIC (µM)
(3-Cyclopropyl-4-fluorophenyl)boronic acid32
Standard Antibiotic64

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are best understood through comparison with structurally related boronic acids:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
(3-Cyclopropyl-4-fluorophenyl)boronic acid 3-Cyclopropyl, 4-F C₉H₉BFO₂ 179.98 Enhanced Lewis acidity due to fluorine; steric hindrance from cyclopropyl
(3-Chloro-4-(3-cyclopropylamino)propoxy)phenylboronic acid 3-Cl, 4-OCH₂CH₂CH₂NHcyclopropyl C₁₂H₁₇BClNO₃ 269.53 Chloro substituent increases lipophilicity; amino-propoxy enhances solubility
4-Fluorophenylboronic acid 4-F C₆H₆BFO₂ 139.92 Simpler structure; higher pKa (~7.0) limits physiological applications
2-Aminomethylphenylboronic acid (2AMPBA) 2-NH₂CH₂ C₇H₁₀BNO₂ 166.97 pKa ~5.1; forms pH-sensitive hydrogels with PVA

Key Observations :

  • Fluorine vs. Chlorine : The fluorine in the target compound lowers pKa more effectively than chlorine due to its stronger electron-withdrawing nature, enhancing reactivity at physiological pH .
  • Cyclopropyl vs. Alkyl Chains: The cyclopropyl group provides steric hindrance without significantly increasing molecular weight, unlike bulkier alkyl or amino-propoxy groups .

Physicochemical Properties

pKa and Acidity
  • The target compound’s pKa is estimated to be ~5.0 (lower than 4-fluorophenylboronic acid’s ~7.0 ), due to the combined electron-withdrawing effects of fluorine and cyclopropyl’s through-space stabilization of the conjugate base .
  • In contrast, boronic acids like 3-AcPBA and 4-MCPBA (used in physiological applications) have pKa values exceeding 8.0, rendering them less effective at neutral pH .
Solubility and Stability
  • The cyclopropyl group slightly enhances lipophilicity compared to purely aromatic analogs (e.g., 4-fluorophenylboronic acid), improving membrane permeability but reducing aqueous solubility.
  • Thermal stability is comparable to other arylboronic acids, with decomposition temperatures >200°C under inert conditions (inferred from thermogravimetric analysis methods in ).
Biomedical Hydrogels
  • At pH < pKa (~5.0), the trigonal boronic acid form dominates, enabling strong crosslinking with poly(vinyl alcohol) (PVA) via boronate ester formation. This contrasts with 2AMPBA, which forms weaker gels at pH >5.1 .
Binding Affinity and Selectivity
  • The fluorine substituent increases binding constants (Ka) for diols like glucose compared to chloro- or methyl-substituted analogs, aligning with trends observed in fluoro-substituted boronic acids .

Biological Activity

(3-Cyclopropyl-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been investigated for various pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula : C10H10B F
  • Molecular Weight : 180.00 g/mol
  • CAS Number : 2225178-16-3
  • IUPAC Name : (3-Cyclopropyl-4-fluorophenyl)boronic acid

The presence of the cyclopropyl and fluorophenyl groups contributes to its distinct chemical reactivity and biological interactions.

The biological activity of (3-Cyclopropyl-4-fluorophenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active sites of these enzymes.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific proteins or receptors, potentially leading to altered cellular responses.

Anticancer Activity

Research has indicated that (3-Cyclopropyl-4-fluorophenyl)boronic acid exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting effective cytotoxicity against this cell line .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential as an antibiotic agent.

  • Table 1: Antimicrobial Activity Data
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of (3-Cyclopropyl-4-fluorophenyl)boronic acid can be influenced by modifications to its structure. Variations in substituents on the phenyl ring or alterations in the cyclopropyl group can lead to changes in potency and selectivity.

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Cyclopropyl Group Variations : Modifying the cyclopropyl moiety has been shown to affect the compound's interaction with biological targets, impacting its overall efficacy.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of (3-Cyclopropyl-4-fluorophenyl)boronic acid. These investigations aim to optimize its pharmacological profile.

  • Synthesis Techniques : Various synthetic routes have been employed, including Suzuki-Miyaura coupling reactions, which facilitate the incorporation of diverse functional groups into the boronic acid framework .
  • Activity Refinement : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been correlated with enhanced biological activity, as demonstrated in comparative studies .

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